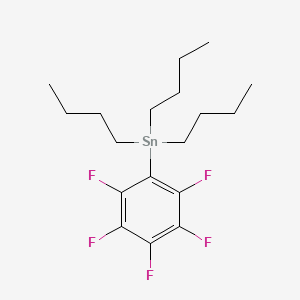

Tin, tributyl(pentafluorophenyl)-

Description

Significance of Organotin Compounds in Modern Synthetic Methodologies

Organotin compounds, or organostannanes, have long been established as pivotal reagents in organic synthesis. Their utility primarily lies in their role as effective nucleophiles in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. researchgate.net This reaction allows for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net The stability of many organotin reagents to air and moisture, coupled with their broad functional group tolerance, makes them highly valuable in complex synthetic sequences. researchgate.net The reactivity of the tin-carbon bond can be finely tuned by the nature of the organic groups attached to the tin atom, a feature that allows for a high degree of control in chemical transformations. researchgate.net

Specific Research Focus on Tributyl(pentafluorophenyl)tin within Perfluoroorganometallic Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Perfluoroorganometallic chemistry, therefore, represents a vital area of research. Tributyl(pentafluorophenyl)tin (C₁₈H₂₇F₅Sn) is a key player in this field. chemrxiv.org The research focus on this compound is driven by the powerful electron-withdrawing nature of the pentafluorophenyl group. This structural feature significantly increases the Lewis acidity of the tin center, making the transmetalation step in Stille-type couplings more facile compared to non-fluorinated analogues like tributyl(phenyl)stannane. researchgate.netchemicalbook.com

Recent studies have centered on understanding and exploiting this enhanced reactivity. Investigations into its use in Migita–Kosugi–Stille (MKS) cross-coupling reactions have demonstrated that tributyl(pentafluorophenyl)tin can undergo highly chemoselective reactions. researchgate.netchemicalbook.com This selectivity allows for the targeted coupling of the pentafluorophenyl group, even in the presence of other aryl-tin bonds within the same molecule, a significant advantage in the synthesis of complex, poly-functionalized aromatic systems. researchgate.net

Scope and Academic Relevance of Tributyl(pentafluorophenyl)tin Investigations

The academic relevance of studying tributyl(pentafluorophenyl)tin is multi-faceted. It serves as a model compound for probing the fundamental principles of reactivity in perfluoroorganometallic systems. The ability to quantify its Lewis acidity, for instance through ¹¹⁹Sn NMR spectroscopy, and correlate this with its reactivity in catalytic cycles provides valuable mechanistic insights. researchgate.netresearchgate.net

From a practical standpoint, research into this compound is paving the way for more efficient synthetic routes to valuable perfluorinated molecules. These molecules are of interest in materials science for applications such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs), as well as in medicinal chemistry. researchgate.net The potential for using ¹⁹F NMR to monitor the progress of coupling reactions involving this reagent adds another layer of utility for researchers. chemrxiv.org The ongoing investigations into tributyl(pentafluorophenyl)tin are therefore not only expanding the toolkit of synthetic chemists but also deepening the understanding of organometallic reaction mechanisms.

Interactive Data Tables

Physical and Chemical Properties of Tributyl(pentafluorophenyl)tin

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₇F₅Sn | nii.ac.jp |

| Molecular Weight | 457.11 g/mol | nii.ac.jp |

| CAS Number | 1045-56-3 | nii.ac.jp |

| Appearance | Not explicitly stated in reviewed sources | |

| Density | 1.298 g/mL at 25 °C | chemrxiv.org |

| Flash Point | >110 °C | chemrxiv.org |

Spectroscopic Data for Tributyl(pentafluorophenyl)tin

| Spectroscopic Technique | Observed Data | Reference |

| ¹¹⁹Sn NMR | Chemical shift (δ) reported. The upfield shift indicates high tin-Lewis acidity. | researchgate.net |

| ¹⁹F NMR | Suggested as a useful tool for monitoring coupling reactions. | chemrxiv.org |

| Mass Spectrometry | Data not explicitly detailed in the reviewed sources. | |

| Infrared Spectroscopy | Data not explicitly detailed in the reviewed sources. |

Detailed Research Findings

Recent research has significantly advanced the understanding and application of tributyl(pentafluorophenyl)tin in organic synthesis. A key finding is its enhanced reactivity in the Migita–Kosugi–Stille (MKS) cross-coupling, which is attributed to the high Lewis acidity of the tin atom. researchgate.netchemicalbook.com

In a study focusing on the "copper effect" in MKS coupling, it was demonstrated that tributyl(pentafluorophenyl)stannane (B1173230) undergoes efficient cross-coupling with 4-iodotoluene (B166478) in the presence of a palladium catalyst and a copper(I) co-catalyst. The reaction proceeds smoothly in ethereal solvents like diethyl ether (DEE) to yield the corresponding coupled product in high yield (e.g., 91%). researchgate.netchemicalbook.com This is in stark contrast to tributyl(phenyl)stannane, which shows almost no reactivity under the same conditions, highlighting the profound activating effect of the pentafluorophenyl group. researchgate.net

The high tin-Lewis acidity of tributyl(pentafluorophenyl)tin not only accelerates the reaction but also enables remarkable site-selectivity. In competitive reactions, the pentafluorophenyl group is selectively transferred over other aryl groups, allowing for sequential and chemoselective cross-couplings without the need for protecting groups on other tin centers. researchgate.netchemicalbook.com This has been leveraged in the "shotgun synthesis" of stannylbiaryls. chemicalbook.com

Furthermore, the tin-Lewis acidity of various arylstannanes, including tributyl(pentafluorophenyl)tin, has been correlated with their ¹¹⁹Sn NMR chemical shifts. researchgate.netresearchgate.net This provides a quantitative measure to predict the reactivity of these reagents in transmetalation with copper salts, a crucial step in the catalytic cycle. researchgate.net The stoichiometric transmetalation of tributyl(pentafluorophenyl)tin with a copper(I) salt has been experimentally verified, supporting the proposed mechanism. researchgate.netresearchgate.netchemicalbook.com

A common synthesis route for arylstannanes involves the reaction of an organotin halide, such as tributyltin chloride, with a Grignard reagent or an organolithium species. researchgate.net For tributyl(pentafluorophenyl)tin, a reported synthesis involves the reaction of pentafluorobenzene (B134492) with tributyl(vinyl)tin. chemrxiv.org

Properties

Molecular Formula |

C18H27F5Sn |

|---|---|

Molecular Weight |

457.1 g/mol |

IUPAC Name |

tributyl-(2,3,4,5,6-pentafluorophenyl)stannane |

InChI |

InChI=1S/C6F5.3C4H9.Sn/c7-2-1-3(8)5(10)6(11)4(2)9;3*1-3-4-2;/h;3*1,3-4H2,2H3; |

InChI Key |

JHHIELWIJDNKDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Tributyl Pentafluorophenyl Tin

Established Preparative Routes of Tributyl(pentafluorophenyl)stannane (B1173230)

The most common and well-established methods for the synthesis of tributyl(pentafluorophenyl)stannane involve the formation of a carbon-tin bond through transmetalation reactions. These typically utilize highly nucleophilic organolithium or Grignard reagents.

Transmetalation Reactions with Organolithium and Grignard Reagents

The principal route to tributyl(pentafluorophenyl)stannane involves the reaction of pentafluorophenyllithium or a pentafluorophenyl Grignard reagent with tributyltin chloride.

Organolithium Route: The synthesis starts with the generation of pentafluorophenyllithium. This is typically achieved by the deprotonation of pentafluorobenzene (B134492) with a strong organolithium base, such as n-butyllithium, at low temperatures in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting pentafluorophenyllithium is then reacted in situ with tributyltin chloride to yield the desired product and lithium chloride as a byproduct.

Reaction Scheme: C₆F₅H + n-BuLi → C₆F₅Li + n-BuH C₆F₅Li + (C₄H₉)₃SnCl → (C₄H₉)₃Sn(C₆F₅) + LiCl

Grignard Reagent Route: An alternative, yet similar, approach employs a pentafluorophenyl Grignard reagent. The synthesis of the Grignard reagent itself can be challenging due to the relatively low reactivity of the carbon-halogen bond in chloropentafluorobenzene. researchgate.net However, bromopentafluorobenzene (B106962) can be used to prepare the Grignard reagent, pentafluorophenylmagnesium bromide (C₆F₅MgBr), by reacting it with magnesium turnings in a suitable ether solvent. researchgate.net This Grignard reagent is then reacted with tributyltin chloride. To achieve higher yields, it is often beneficial to displace the initial ether solvent with a higher-boiling one, such as toluene (B28343) or butyl ether, to allow for higher reaction temperatures. researchgate.net

Reaction Scheme: C₆F₅Br + Mg → C₆F₅MgBr C₆F₅MgBr + (C₄H₉)₃SnCl → (C₄H₉)₃Sn(C₆F₅) + MgBrCl

A study on the synthesis of related bis-(pentafluorophenyl)-dibutyltin reported that preparing the Grignard reagent separately and then adding the tin halide led to the formation of the desired product, with yields increasing with prolonged reaction times and higher temperatures. researchgate.net

| Reagent 1 | Reagent 2 | Solvent | Product | Reported Observations |

| Pentafluorophenyllithium | Tributyltin chloride | Diethyl ether/THF | Tributyl(pentafluorophenyl)tin | Standard method for generating aryl-tin bonds. |

| Pentafluorophenylmagnesium bromide | Tributyltin chloride | Ethyl ether, then Butyl ether/Toluene | Tributyl(pentafluorophenyl)tin | Yields improve with higher reaction temperatures. researchgate.net |

Table 1: Key Reagents and Conditions for Transmetalation Reactions

Other Ligand Exchange and Coupling Approaches

While transmetalation with organolithium or Grignard reagents is the most direct method, other coupling strategies common in organometallic chemistry could theoretically be applied. The Stille coupling, which involves the palladium-catalyzed reaction of an organotin compound with an organic halide, is a cornerstone of modern organic synthesis. In a reverse scenario, one could envision the coupling of a tributyltin nucleophile with a pentafluorophenyl halide. However, the direct synthesis of tributyl(pentafluorophenyl)tin via such a route is less commonly reported than the organolithium or Grignard methods.

Exploration of Alternative Synthetic Pathways to Fluoroaryl Organostannanes

Research into alternative synthetic pathways for forming carbon-tin bonds, particularly with fluorinated aryl groups, is ongoing. These methods aim to avoid the use of highly reactive and sensitive organolithium or Grignard reagents.

One emerging strategy involves the decarboxylative coupling of carboxylic acids. While not yet specifically reported for tributyl(pentafluorophenyl)tin, decarboxylative stannylation presents a potential future route. This would involve the reaction of a salt of pentafluorobenzoic acid with a suitable tributyltin species, likely mediated by a catalyst to facilitate the extrusion of carbon dioxide and formation of the aryl-tin bond.

Mechanistic Aspects of Tributyl(pentafluorophenyl)tin Synthesis

The mechanism of the reaction between an organolithium reagent and an organotin halide is generally considered to be a nucleophilic substitution at the tin center. The highly polarized carbon-lithium bond in pentafluorophenyllithium renders the pentafluorophenyl group strongly nucleophilic. This nucleophile attacks the electrophilic tin atom of tributyltin chloride, leading to the displacement of the chloride ion and the formation of the new carbon-tin bond.

The reaction is typically rapid, even at low temperatures, which is characteristic of reactions involving highly reactive organolithium species. The formation of the stable lithium chloride salt provides a strong thermodynamic driving force for the reaction.

Similarly, in the Grignard-based synthesis, the carbon-magnesium bond of the pentafluorophenyl Grignard reagent provides the nucleophilic pentafluorophenyl group that attacks the tributyltin chloride. The reaction proceeds through a similar nucleophilic substitution mechanism. The choice of solvent can influence the reactivity of the Grignard reagent, with more coordinating solvents like THF facilitating the reaction.

Reactivity and Mechanistic Investigations of Tributyl Pentafluorophenyl Tin

Electronic Characteristics and Tin-Lewis Acidity of Arylstannanes

The electronic nature of the aryl group in arylstannanes plays a pivotal role in determining the Lewis acidity of the tin atom. Electron-withdrawing groups on the aryl ring enhance the electrophilicity of the tin center, thereby increasing its Lewis acidity.

The Lewis acidity of arylstannanes can be quantitatively assessed through a combination of experimental and computational methods. researchgate.net A significant correlation has been established between experimental data, such as ¹¹⁹Sn NMR chemical shifts, and various computed values. researchgate.net These computational parameters include fluoride (B91410) ion affinity, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the global electrophilicity index. researchgate.netchemrxiv.org This multiparametric approach provides a robust framework for quantifying the tin-Lewis acidity and predicting the reactivity of different arylstannanes. researchgate.net For instance, a lower LUMO energy level generally corresponds to a higher Lewis acidity, indicating a greater propensity to accept electron density. researchgate.net

Table 1: Correlates for Estimating Tin-Lewis Acidity

| Experimental Method | Computational Parameters | Implication |

|---|---|---|

| ¹¹⁹Sn NMR Chemical Shifts | Fluoride Ion Affinity | Higher affinity indicates stronger Lewis acidity. |

| LUMO Energy Level | Lower energy indicates stronger Lewis acidity. researchgate.netresearchgate.net | |

| Global Electrophilicity Index | Higher index indicates stronger Lewis acidity. researchgate.net |

The substitution of a highly electron-withdrawing pentafluorophenyl group onto the tin atom significantly enhances the Lewis acidity of the organotin compound. chemrxiv.org This effect is attributed to the strong inductive effect of the fluorine atoms, which draws electron density away from the tin center. chemrxiv.orgresearchgate.net This increased Lewis acidity makes tributyl(pentafluorophenyl)tin more susceptible to nucleophilic attack and facilitates its participation in transmetalation reactions. chemrxiv.orgchemrxiv.org

The heightened Lewis acidity of tributyl(pentafluorophenyl)tin, as compared to less electron-deficient arylstannanes like tributyl(phenyl)stannane, has a profound impact on its reactivity in cross-coupling reactions. chemrxiv.org For example, in the Migita–Kosugi–Stille coupling, the increased Lewis acidity of tributyl(pentafluorophenyl)tin remarkably facilitates the reaction process, whereas tributyl(phenyl)stannane shows almost no product formation under similar ethereal conditions. chemrxiv.org

Transmetalation Processes Involving Tributyl(pentafluorophenyl)tin

Transmetalation, the transfer of an organic group from one metal to another, is a fundamental step in many catalytic cycles. The efficiency of this process is heavily influenced by the Lewis acidity of the organotin reagent.

In the context of the Migita–Kosugi–Stille coupling, the cocatalysis of a copper(I) salt is well-established to promote the reaction. chemrxiv.orgchemrxiv.org The transmetalation between the arylstannane and the copper salt is a critical step, and its efficiency is directly related to the tin-Lewis acidity. chemrxiv.orgchemrxiv.org Arylstannanes with high Lewis acidity, such as tributyl(pentafluorophenyl)tin, are more prone to undergo transmetalation with a copper salt. chemrxiv.orgchemrxiv.org

While the primary focus of research has been on transmetalation to transition metals like palladium and copper, the principles of Lewis acidity also govern transmetalation to other main group elements. Information specifically detailing the tin-to-germanium transmetalation involving tributyl(pentafluorophenyl)tin is not extensively covered in the provided search results. However, the general principles suggest that the high Lewis acidity of the tin center in tributyl(pentafluorophenyl)tin would make it a competent donor of the pentafluorophenyl group to a suitable germanium acceptor. The feasibility and rate of such a reaction would depend on the nature of the germanium species and the reaction conditions.

Palladium/Copper Co-catalyzed Migita–Kosugi–Stille Coupling with Tributyl(pentafluorophenyl)tin

The Migita–Kosugi–Stille (MKS) coupling is a powerful and versatile method for forming carbon-carbon bonds. chemrxiv.orgchemrxiv.org The reaction typically involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. mychemblog.comwikipedia.org The use of a copper(I) co-catalyst has been shown to significantly enhance the efficiency of the MKS coupling, particularly for less reactive organostannanes. researchgate.net

In the case of tributyl(pentafluorophenyl)tin, its high Lewis acidity makes it an excellent substrate for Pd/Cu co-catalyzed MKS coupling. chemrxiv.orgchemrxiv.org The reaction of tributyl(pentafluorophenyl)stannane (B1173230) with an aryl iodide, such as 4-iodotoluene (B166478), in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) salt, for instance, copper(I) 2-thiophenecarboxylate (CuTC), proceeds smoothly to yield the cross-coupled product in high yield. chemrxiv.org The presence of the pentafluorophenyl group leads to a site-selective coupling, where the transmetalation-active tributyltin moiety attached to the electron-withdrawing aryl group is exclusively coupled with the aryl halide. chemrxiv.orgchemrxiv.org This selectivity allows for the presence of other, less activated tributyltin groups in the molecule to remain intact. chemrxiv.orgchemrxiv.org

The catalytic cycle is generally understood to involve three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the organostannane to the Pd(II) complex, and reductive elimination to give the final product and regenerate the Pd(0) catalyst. mychemblog.com The copper co-catalyst is believed to facilitate the transmetalation step. researchgate.netmychemblog.com

Elucidation of Catalytic Cycles and Intermediate Species

The reactivity of organotin compounds like tributyl(pentafluorophenyl)tin is central to their application in cross-coupling reactions, most notably the Stille coupling. The catalytic cycle of the Stille reaction is a well-studied process that involves several key steps. The generally accepted mechanism, primarily involving a palladium catalyst, begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) species, forming a Pd(II) intermediate, [Pd(R¹)(X)L₂]. Subsequently, transmetalation occurs where the organotin reagent (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex, [Pd(R¹)(R²)L₂], and the organotin halide (X-SnR₃). The final step is reductive elimination from this complex, which yields the coupled product (R¹-R²) and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov

The reactivity of the palladium catalyst is significantly influenced by the ligands (L) attached to it. Electron-rich and bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have been shown to enhance the catalytic activity. These ligands promote the formation of unsaturated and highly reactive monoligated palladium species, [PdL], which can readily undergo oxidative addition with even less reactive aryl chlorides. nih.gov

In the context of tributyl(pentafluorophenyl)tin, the pentafluorophenyl group is the transferred moiety (R²). The specific nature of the intermediate species can be influenced by the reaction conditions and the substrates involved. While the general catalytic cycle provides a framework, detailed mechanistic studies often reveal more complex pathways and the presence of various palladium and tin-containing intermediates.

To minimize the often problematic organotin byproducts, protocols have been developed to make the Stille reaction catalytic in tin. msu.edunih.gov One approach involves a hydrostannylation/cross-coupling sequence where the organotin halide byproduct is recycled back to an organotin hydride. msu.edu This process is particularly effective with trimethyltin (B158744) chloride as the tin source. msu.edu A proposed catalytic cycle for a tin-catalyzed Stille reaction involves the in situ generation of a vinyltin (B8441512) species from an alkyne and an organotin hydride, followed by the cross-coupling reaction. The resulting organotin halide is then reduced back to the hydride to continue the cycle. msu.edumsu.edu This recycling can be achieved using reagents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a fluoride source, where the regeneration of the organotin hydride is believed to proceed through a trialkyltin fluoride intermediate. nih.govscispace.com

Site-Selectivity in Cross-Coupling Reactions of Poly-substituted Arylstannanes

Site-selectivity is a critical consideration in the cross-coupling of poly-substituted arylstannanes, particularly when multiple identical or different halogen atoms are present on the aromatic ring. The inherent reactivity differences of these positions can be exploited to achieve selective functionalization. nih.gov

Several factors influence the site-selectivity of these reactions:

Electronic Effects: The electronic nature of the substituents on the aromatic ring plays a significant role. For instance, in polyhalogenated arenes with a nitro group, the oxidative addition of the palladium catalyst preferentially occurs at the more electrophilic carbon-bromine bond ortho to the nitro group. nih.gov Similarly, the proximity of a halogen to a nitrogen atom in a heteroaromatic ring generally makes that halide more reactive in palladium-catalyzed cross-couplings. nsf.gov

Steric Hindrance: The steric environment around a potential reaction site can direct the regioselectivity. Bulky ligands on the palladium catalyst can enhance selectivity by favoring reaction at the less sterically hindered position. nsf.govnumberanalytics.com

Ligand Control: The choice of ligand on the palladium catalyst can be a powerful tool to control site-selectivity. For example, a sterically hindered N-heterocyclic carbene ligand can promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity, a reversal of the conventional reactivity where the C2-halide is more reactive. nsf.gov

Reaction Conditions: In some cases, even the absence of a ligand can dramatically influence selectivity. "Ligand-free" conditions, such as those similar to the Jeffery-Heck reaction, have been shown to significantly enhance the C4 selectivity in the Suzuki coupling of 2,4-dichloropyridines and even enable unprecedented C5 selectivity in the cross-coupling of 2,5-dichloropyridine (B42133) and 2,5-dichloropyrimidine. nsf.gov

The interplay of these factors allows for the development of highly selective one-pot, multi-step functionalization strategies for creating complex molecular architectures from readily available polyhalogenated starting materials. nih.gov

Optimization Strategies for Enhanced Reactivity in Stille Couplings

Optimizing Stille coupling reactions is crucial for achieving high yields and minimizing side reactions. numberanalytics.com Several key parameters can be adjusted to enhance the reactivity of tributyl(pentafluorophenyl)tin and other organostannanes.

Key Optimization Parameters in Stille Coupling:

| Parameter | Optimization Strategies | Rationale |

| Catalyst and Ligand | Screen different palladium(0) and palladium(II) catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂). numberanalytics.com Select appropriate ligands (e.g., phosphines, N-heterocyclic carbenes) based on the substrate's electronic and steric properties. numberanalytics.com | The choice of catalyst and ligand is fundamental to the reaction's success, influencing both reactivity and selectivity. numberanalytics.com |

| Solvent | Test a range of solvents (e.g., DMF, NMP, THF, toluene) to find the optimal medium for the specific substrates and catalyst system. numberanalytics.com | The solvent can affect catalyst solubility, stability, and the rate of the reaction. |

| Temperature | Gradually increase the temperature from a low starting point to determine the minimum temperature required for efficient reaction completion. numberanalytics.com | Temperature affects the reaction rate, but excessively high temperatures can lead to catalyst decomposition and side reactions. |

| Concentration | Optimize the concentration of the reactants to find a balance between reaction rate and selectivity. numberanalytics.com | Concentration influences the kinetics of the reaction, with lower concentrations sometimes favoring intramolecular over intermolecular processes. pharmacy180.com |

| Additives | Consider the use of additives such as copper(I) iodide (CuI) or cesium fluoride (CsF) to facilitate the transmetalation step. numberanalytics.com | Additives can accelerate key steps in the catalytic cycle, leading to improved overall efficiency. |

| Reactant Purity | Ensure the purity of the organotin reagent, organic halide, and other reagents, as impurities can inhibit the catalyst. numberanalytics.com | Catalyst poisoning by impurities is a common cause of low yields in cross-coupling reactions. |

| Tin Stoichiometry | Employ catalytic amounts of the tin reagent in conjunction with a recycling system (e.g., PMHS and a fluoride source) to minimize tin waste. msu.edunih.gov | This strategy makes the process more environmentally friendly and simplifies purification. nih.gov |

By systematically adjusting these parameters, the efficiency and selectivity of Stille couplings involving tributyl(pentafluorophenyl)tin can be significantly improved, making it a more robust and versatile tool in organic synthesis.

Radical Reaction Pathways of Organotin Hydrides and Analogues

Dehalogenation Processes Mediated by Tributyltin Derivatives

Tributyltin hydride (Bu₃SnH) is a widely used reagent for the radical-mediated dehalogenation of organic halides. libretexts.org The process operates via a radical chain mechanism, which is typically initiated by the thermal or photochemical decomposition of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org The initiator generates radicals that react with tributyltin hydride to produce the chain-propagating tributyltin radical (Bu₃Sn•). libretexts.org

The key steps in the dehalogenation chain reaction are as follows:

Chain Initiation: An initiator generates a radical, which then abstracts a hydrogen atom from tributyltin hydride to form the tributyltin radical. libretexts.org

Chain Propagation:

The tributyltin radical abstracts a halogen atom from the organic halide (R-X) to form a stable tributyltin halide (Bu₃Sn-X) and a carbon-centered radical (R•). pharmacy180.comlibretexts.org

The carbon radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the dehalogenated product (R-H) and regenerate the tributyltin radical, which can then participate in another cycle. libretexts.orglibretexts.org

This process is energetically favorable, and side reactions are often minimized. pharmacy180.com The reaction is effective for reducing various alkyl halides, and the resulting tributyltin halide byproduct must be removed from the reaction mixture upon completion. libretexts.org In some cases, tri-n-butyltin chloride can be used catalytically in dehalogenation reactions, with a borohydride (B1222165) serving as the hydride source. princeton.edu

Carbon-Carbon Bond Formation through Radical Chain Reactions

Beyond dehalogenation, radical chain reactions mediated by tributyltin hydride are a powerful method for forming carbon-carbon bonds. libretexts.orgresearchgate.net These reactions are synthetically valuable as they provide an alternative strategy for constructing complex molecular skeletons. libretexts.org

The general mechanism for radical-mediated C-C bond formation involves the following steps:

Radical Generation: As in dehalogenation, a carbon-centered radical is generated from an organic halide using tributyltin hydride and a radical initiator. libretexts.org

Radical Addition: The generated carbon radical adds to a carbon-carbon multiple bond (an alkene or alkyne), forming a new C-C bond and a new radical intermediate. libretexts.orglibretexts.org This step can occur in an intermolecular or intramolecular fashion. libretexts.org

Hydrogen Atom Transfer: The newly formed radical abstracts a hydrogen atom from tributyltin hydride to give the final product and regenerate the tributyltin radical, which continues the chain. libretexts.org

Intramolecular radical cyclizations are particularly useful, often proceeding with high yields and regioselectivity. libretexts.org These reactions are under kinetic control and are a favored method for synthesizing five-membered rings. libretexts.org The rate of the radical addition can be influenced by the presence of electron-withdrawing groups on the alkene or alkyne, which can be used to control the reaction outcome. youtube.com

Advanced Applications of Tributyl Pentafluorophenyl Tin in Organic Synthesis and Catalysis

Strategic Reagent in Cross-Coupling Reactions for Complex Molecular Architectures

Tributyl(pentafluorophenyl)tin is a key player in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. nih.govnih.gov This reaction provides a powerful and reliable method for the formation of carbon-carbon bonds, particularly for creating biaryl and aryl-heteroaryl linkages which are common motifs in pharmaceuticals and functional materials. nih.govorganic-chemistry.org The Stille reaction is valued for its tolerance of a wide range of functional groups, a feature that is well-complemented by the stability of organostannane reagents like tributyl(pentafluorophenyl)tin. nih.govcapes.gov.br

The general scheme for a Stille coupling reaction involves the reaction of an organostannane with an organic halide or triflate in the presence of a palladium catalyst. In the context of tributyl(pentafluorophenyl)tin, the pentafluorophenyl group is transferred from the tin atom to the coupling partner. The tributyltin byproducts are a consideration in these reactions due to their toxicity, which has led to the development of methods using fluorous tin reactants to simplify purification. nih.gov

The versatility of tributyl(pentafluorophenyl)tin in Stille couplings allows for the synthesis of a diverse range of complex molecules. For instance, it can be coupled with various aryl and heteroaryl halides to introduce the electron-withdrawing pentafluorophenyl group. researchgate.netrsc.org This is particularly useful in tuning the electronic properties of the target molecule. The reaction conditions for these couplings are generally mild, and a variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. nih.gov

Table 1: Illustrative Examples of Stille Coupling Reactions

| Organostannane Reagent | Coupling Partner (Ar-X) | Catalyst System | Product (Ar-C₆F₅) |

| Tributyl(pentafluorophenyl)tin | Iodoanisole | Pd(PPh₃)₄ | 4-Methoxy-1,1'-bi(pentafluorophenyl) |

| Tributyl(pentafluorophenyl)tin | 2-Bromothiophene | PdCl₂(dppf) | 2-(Pentafluorophenyl)thiophene |

| Tributyl(pentafluorophenyl)tin | 4-Iodopyridine | Pd₂(dba)₃ / P(t-Bu)₃ | 4-(Pentafluorophenyl)pyridine |

Note: This table is illustrative and represents the types of transformations possible. Specific yields and reaction conditions would be dependent on the detailed experimental setup.

Precursor for Advanced Materials Synthesis (e.g., OLED Ligands)

The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, such as thermal stability, lipophilicity, and electronic characteristics. researchgate.net This makes fluorinated compounds, and by extension their precursors, highly valuable in materials science. While direct evidence for the use of tributyl(pentafluorophenyl)tin in the synthesis of Organic Light-Emitting Diode (OLED) ligands is not prominently documented in the available literature, its potential as a precursor for such advanced materials is significant.

The pentafluorophenyl group is a strong electron-withdrawing moiety, and its incorporation into organic ligands can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting metal complexes. This is a crucial factor in designing materials for electron transport layers in OLEDs. Tris(pentafluorophenyl)borane, a related compound, has been explored as a p-type dopant in organic field-effect transistors (OFETs) and as a surface passivation material in perovskite solar cells, highlighting the utility of the pentafluorophenyl group in electronic applications. sigmaaldrich.com

Furthermore, tributyl(pentafluorophenyl)tin can serve as a monomer or a key building block in the synthesis of fluorinated polymers. These polymers often exhibit high thermal stability and unique optical properties. The ability to precisely introduce the pentafluorophenyl group into a polymer backbone via cross-coupling reactions opens up possibilities for creating materials with tailored electronic and photophysical properties suitable for a range of applications, including as components of OLEDs.

Utility in the Preparation of Organogermanium and Other Organometalloid Compounds

The transfer of organic groups from one metal to another, a process known as transmetalation, is a fundamental transformation in organometallic chemistry. Tributyl(pentafluorophenyl)tin can act as a pentafluorophenyl group transfer agent to other metals and metalloids, including germanium. While specific, detailed research on the reaction of tributyl(pentafluorophenyl)tin with germanium halides is not extensively covered in the reviewed literature, the principle of such a reaction is well-established.

The general approach would involve the reaction of tributyl(pentafluorophenyl)tin with a germanium halide, such as germanium tetrachloride (GeCl₄). In this reaction, the pentafluorophenyl group would be transferred from the tin atom to the germanium atom, resulting in the formation of a pentafluorophenylgermanium compound and tributyltin halide as a byproduct.

General Reaction Scheme:

(C₄H₉)₃Sn(C₆F₅) + GeCl₄ → (C₆F₅)GeCl₃ + (C₄H₉)₃SnCl

This method would provide a convenient route to pentafluorophenyl-substituted germanes, which are themselves valuable precursors for various materials and catalysts. The synthesis of pentafluoroethylated compounds of silicon, germanium, and tin has been reported, underscoring the interest in such fluorinated organometalloid compounds. The strong Lewis acidity induced by perfluoroalkyl and -aryl substituents can lead to the formation of stable hypercoordinate species with interesting reactivity.

Broader Implications in Constructing Diverse Carbon Frameworks

The utility of tributyl(pentafluorophenyl)tin extends beyond the synthesis of specific classes of compounds. It serves as a versatile building block for the construction of a wide variety of complex carbon frameworks, particularly those incorporating the perfluoroaryl motif. The introduction of the pentafluorophenyl group can have profound effects on the properties of a molecule, influencing its reactivity, stability, and biological activity. researchgate.netijournals.cnrsc.org

The strong electron-withdrawing nature of the pentafluorophenyl group can be strategically employed to modulate the electronic properties of π-conjugated systems, which is of great interest in the development of new organic electronic materials. researchgate.net Furthermore, the incorporation of this group can enhance the metabolic stability of drug candidates, making it a valuable tool in medicinal chemistry and the synthesis of fluorinated analogues of natural products. researchgate.netresearchgate.net

The ability to construct polyaromatic hydrocarbons (PAHs) and other complex architectures through palladium-catalyzed cross-coupling reactions with tributyl(pentafluorophenyl)tin allows for the systematic exploration of structure-property relationships in these systems. researchgate.net The C-C bond formation is robust and allows for the late-stage introduction of the pentafluorophenyl group into complex molecular scaffolds, a significant advantage in multistep syntheses.

Computational and Theoretical Studies on Tributyl Pentafluorophenyl Tin Reactivity and Structure

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to balance accuracy and computational cost, making it well-suited for studying complex molecules like tributyl(pentafluorophenyl)tin. chemrxiv.orgarxiv.org DFT methods are employed to optimize the molecular geometry and to elucidate the electronic structure, providing a foundational understanding of the compound's properties. chemmethod.comresearchgate.net The choice of functional, such as the widely used B3LYP, and a suitable basis set, for instance, 6-311++G(d,p), is crucial for obtaining reliable results that correlate well with experimental data where available. chemmethod.comnih.gov

Elucidation of Electronic Distributions and Orbital Energies

DFT calculations are instrumental in mapping the electronic landscape of tributyl(pentafluorophenyl)tin. These calculations reveal the distribution of electron density, highlighting the polarization of bonds and the location of electron-rich and electron-deficient regions within the molecule. The pentafluorophenyl group, being strongly electron-withdrawing, significantly influences the electron distribution on the tin atom and the attached butyl groups.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides a quantitative description of the bonding in terms of localized orbitals. nih.gov This analysis can quantify the donor-acceptor interactions between occupied and unoccupied orbitals, offering insights into the nature of the chemical bonds. For instance, the interaction between the nitrogen lone pair (LP(N)) and the metal's valence orbitals (ns(M) and np(M)) has been described in metal complexes of similar ligands. nih.gov

The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's stability and its electronic absorption properties. researchgate.netyoutube.com

Table 1: Representative Frontier Orbital Energies for Related Organometallic Compounds

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenyl-capped oligothiophenes (n=2-6) | - | - | Approaches low limiting value with increasing length |

| N, N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea] | - | - | 3.0785 |

| Clevudine | - | - | - |

| Telbivudine | - | - | - |

Note: This table presents data for related compounds to illustrate typical values. Specific values for tributyl(pentafluorophenyl)tin would require dedicated calculations.

Prediction of Vibrational Frequencies and Spectroscopic Correlates

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding normal modes. chemrxiv.orgresearchgate.net By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands can be achieved.

For tributyl(pentafluorophenyl)tin, the calculated vibrational spectrum would reveal characteristic frequencies for the Sn-C bonds, the C-F bonds of the pentafluorophenyl ring, and the various modes of the butyl chains. Discrepancies between calculated and experimental frequencies can often be attributed to the fact that calculations are typically performed on an isolated molecule in the gas phase, whereas experiments are conducted in a condensed phase where intermolecular interactions are present. chemmethod.com

Table 2: Representative Calculated Vibrational Frequencies for Bonds in Related Molecules

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C=O stretching | 1638 - 1715 |

| C-O stretching | 1000 - 1300 |

| C-F stretching (aromatic) | 1100 - 1270 |

| Aromatic C-H stretching | 3000 - 3120 |

| NO₂ scissoring | ~864 |

| NO₂ wagging | 690 - 790 |

| NO₂ rocking | 500 - 590 |

Note: This table provides typical frequency ranges for various functional groups found in related molecules. Precise frequencies for tributyl(pentafluorophenyl)tin would need to be specifically calculated.

Predictive Models for Reactivity: Electronic Descriptors

The electronic parameters derived from DFT calculations serve as powerful descriptors for predicting the chemical reactivity of tributyl(pentafluorophenyl)tin.

Analysis of Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energy of the LUMO is a direct indicator of a molecule's ability to accept an electron. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack. In tributyl(pentafluorophenyl)tin, the presence of the electron-withdrawing pentafluorophenyl group is expected to significantly lower the LUMO energy, making the tin center more electrophilic compared to, for example, tetrabutyltin. This enhanced electrophilicity is a key factor in its reactivity, particularly in reactions where it acts as an electrophile. The localization of the LUMO can also pinpoint the most likely sites for nucleophilic attack. imist.ma

Global Electrophilicity Index and Fluoride (B91410) Ion Affinity as Reactivity Proxies

Fluoride Ion Affinity (FIA) is another crucial measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. nih.govnih.gov It is a well-established computational benchmark for assessing the strength of Lewis acids. nih.govrsc.org For organotin compounds, a higher FIA value signifies stronger Lewis acidity. The FIA of tributyl(pentafluorophenyl)tin is expected to be significant, reflecting the electron-withdrawing power of the C₆F₅ group, which enhances the Lewis acidity of the tin center. This property is particularly relevant for its interaction with Lewis bases and its potential applications in catalysis.

Computational Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the mechanisms and energetics of chemical transformations involving tributyl(pentafluorophenyl)tin. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located and characterized. mdpi.com

In-Depth Analysis of Tributyl(pentafluorophenyl)tin Elusive in Scientific Literature

A comprehensive search of scientific databases and academic journals has revealed a significant lack of specific research focused on the chemical compound Tin, tributyl(pentafluorophenyl)-. While the broader class of organotin compounds has been the subject of extensive study, this particular derivative with a pentafluorophenyl group appears to be largely unexplored in the context of integrated computational and experimental analysis.

Efforts to locate dedicated studies on the synergistic integration of theoretical predictions with experimental observations for tributyl(pentafluorophenyl)tin have been unsuccessful. The existing body of literature on organotin chemistry primarily details the synthesis, structure, and application of more common analogues such as tributyltin halides and oxides. These studies often employ a combination of theoretical modeling, such as Density Functional Theory (DFT), and experimental techniques like NMR and Mössbauer spectroscopy to elucidate molecular structures and reactivity. However, a specific focus on the pentafluorophenyl derivative is conspicuously absent.

Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline, which necessitates in-depth research findings and data tables on the computational and theoretical studies of tributyl(pentafluorophenyl)tin, is not feasible at this time. The absence of published data prevents a thorough discussion of the synergistic interplay between theoretical predictions and experimental observations for this specific compound.

Further research and dedicated studies are required to fill this knowledge gap and provide the necessary data for a comprehensive analysis of the reactivity and structure of Tin, tributyl(pentafluorophenyl)-.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.